3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid
Description
3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid is a substituted pyridinecarboxylic acid derivative characterized by three key functional groups: a chlorine atom at position 3, a methoxy group at position 2, and a trifluoromethyl (CF₃) group at position 4. This compound’s unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it relevant in coordination chemistry, materials science, and pharmaceutical research.
Properties
IUPAC Name |
3-chloro-2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c1-16-6-5(9)4(7(14)15)3(2-13-6)8(10,11)12/h2H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUAAIABKQEPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Trifluoromethylation of Pyridine Precursors
This approach employs starting materials such as 2-chloropyridine or 2-methoxy-3-chloropyridine, which undergo trifluoromethylation through electrophilic or nucleophilic substitution reactions.
Preparation of 2-Trifluoromethylpyridine Derivatives:
Utilizing trifluoromethylating agents such as trifluoromethyl trimethylsilane (TMS-CF₃) in the presence of catalysts like copper iodide (CuI) and 1,10-phenanthroline, pyridine derivatives are trifluoromethylated under mild conditions. This process is often performed in polar aprotic solvents like DMF or DMSO at controlled temperatures (~80–120°C).Selective Chlorination and Methoxylation:
The pyridine ring is selectively chlorinated at the 3-position, followed by methoxylation at the 2-position, using methylating agents such as dimethyl sulfate or methyl iodide in the presence of base, to yield 2-methoxy-3-chloropyridine intermediates.
Vapor-Phase Chlorination and Fluorination
This industrial method involves vapor-phase chlorination of methylpyridines, followed by fluorination to introduce trifluoromethyl groups:
Chlorination of Methylpyridines:
Under high-temperature conditions (>300°C) with transition metal catalysts (e.g., iron fluoride), methyl groups attached to pyridine rings are chlorinated to form dichloromethyl intermediates.Fluorination of Chlorinated Intermediates:
Subsequent vapor-phase fluorination converts chlorinated methyl groups into trifluoromethyl groups, producing compounds like 2,3,5-trichloromethylpyridine, which can be further processed.Selective Nucleophilic Substitution:
The chlorines on the pyridine ring are then substituted with methoxy groups via nucleophilic aromatic substitution (SNAr) reactions, facilitated by nucleophilic agents like sodium methoxide under elevated temperatures.
Multi-step Cyclocondensation and Functional Group Transformations
Synthesis via Cyclocondensation of Trifluoromethyl-Containing Building Blocks
This method involves constructing the pyridine ring through cyclocondensation reactions using trifluoromethyl-containing precursors such as ethyl 4,4,4-trifluoro-3-oxobutanoate.
Cyclocondensation Reaction:
Reacting trifluoromethyl-containing β-ketoesters with suitable aldehydes or amines under acidic or basic conditions yields substituted pyridine derivatives with trifluoromethyl groups at specific positions.Functionalization of the Pyridine Ring:
The resulting heterocycle undergoes chlorination at the 3-position and methoxylation at the 2-position through electrophilic substitution reactions, often using reagents like N-chlorosuccinimide (NCS) and methylating agents, respectively.
Catalytic Hydrogenation and Post-Functionalization
In some cases, the nitrile or cyano groups are reduced to amines or methylated to form amino derivatives, which are then chlorinated or methoxylated to achieve the desired substitution pattern.
Summary of Preparation Methods
| Method Category | Key Reactions | Raw Materials | Catalysts & Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation & Trifluoromethylation | Chlorination, trifluoromethylation, SNAr | 2-Chloropyridine, trifluoromethyl reagents | CuI, phenanthroline, high temperature (~80–120°C) | Suitable for large-scale production | Requires precise control; by-products formation |
| Vapor-Phase Chlorination & Fluorination | Chlorination, fluorination | Methylpyridines, transition metal catalysts | >300°C, transition metal catalysts | High selectivity, scalable | High energy consumption |
| Cyclocondensation & Functionalization | Cyclocondensation, electrophilic substitution | Trifluoromethyl precursors, aldehydes | Acid/base catalysis, reflux conditions | Versatile, allows functional group modifications | Multi-step, time-consuming |
Data Table: Representative Synthesis Parameters
Research Findings & Industrial Relevance
Recent advancements have optimized trifluoromethylation techniques, notably:
Catalytic trifluoromethylation using TMS-CF₃ has improved yields and selectivity, enabling scalable synthesis.
Vapor-phase chlorination-fluorination provides a route to highly substituted trifluoromethylpyridines with minimal by-products, suitable for industrial production of agrochemicals.
Cyclocondensation methods allow for structural diversification, facilitating the synthesis of derivatives like 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid with tailored substitution patterns for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Biological Activities
The trifluoromethyl group in this compound contributes significantly to its biological properties. Here are some notable applications:
Agrochemical Applications
3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid has been identified as an active ingredient in several herbicides and insecticides. Its high herbicidal activity against various weed species, particularly in cereal crops like wheat, makes it valuable in agricultural settings. The compound's efficacy is attributed to its ability to inhibit specific metabolic pathways in target organisms.
Pharmaceutical Applications
The compound has shown promise in the pharmaceutical industry, particularly as a precursor for synthesizing various bioactive molecules. Its derivatives are being explored for their potential therapeutic effects against conditions such as cancer and bacterial infections. For instance:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for further development as antibiotics.
- Anti-inflammatory Properties : Research has suggested that certain derivatives may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Study 1: Herbicidal Efficacy
A study published in Journal of Pesticide Science highlighted the effectiveness of this compound in controlling key weed species in wheat fields. The results demonstrated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as a selective herbicide .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the trifluoromethyl group could enhance its efficacy .
Data Tables
| Application Area | Specific Use | Efficacy/Results |
|---|---|---|
| Agrochemicals | Herbicide for cereal crops | Significant reduction in weed biomass |
| Pharmaceuticals | Antimicrobial agents | Potent activity against various bacteria |
| Pharmaceuticals | Anti-inflammatory candidates | Potential therapeutic effects observed |
Mechanism of Action
The mechanism of action of 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets through its functional groups. The chloro, methoxy, and trifluoromethyl groups contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects in biological systems .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Positions: The chlorine at position 3 in the target compound contrasts with analogs like PyCA-3F (Cl at position 2), altering steric and electronic interactions. For example, Cl at position 3 may hinder coordination in MOFs compared to position 2 . The CF₃ group at position 5 increases lipophilicity and metabolic stability, a feature shared with PyCA-3F but absent in hydroxylated derivatives like 5-fluoro-2-methylisonicotinic acid .
Metabolic and Pharmacological Considerations
- Metabolism : Hydroxylation at α-positions (e.g., position 2 or 6) is a common pathway for isonicotinic acid derivatives, as seen in 5-fluoro-2-methylisonicotinic acid . The CF₃ group in the target compound likely resists such degradation, extending its half-life .
- Toxicity: Analogs like 2-{[3-(trifluoromethyl)phenyl]-amino}isonicotinic acid exhibit specific organ toxicity (e.g., respiratory irritation), suggesting that substituent electronegativity and lipophilicity influence safety profiles .
Biological Activity
3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 299.23 g/mol
- CAS Number : 53224483
The presence of the trifluoromethyl group and the methoxy group significantly influences its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the chlorination of isonicotinic acid derivatives followed by the introduction of the trifluoromethyl group. Various methods have been reported in literature, emphasizing the efficiency of reactions involving trifluoromethylation techniques using reagents like trifluoromethyl sulfonyl fluoride (CFSOF) .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, halogenated derivatives of nicotinic acids have shown enhanced efficacy against various bacterial strains, suggesting that this compound may possess similar properties .
Anti-Tuberculosis Activity
A study focusing on structure-activity relationships (SAR) for anti-tuberculosis agents highlighted the potential of isonicotinic acid derivatives in combating Mycobacterium tuberculosis (Mtb). Compounds with modifications at the 5-position, such as trifluoromethyl substitutions, have demonstrated improved potency against resistant strains . This suggests that this compound could be explored for similar applications.
The proposed mechanism for compounds like this compound involves:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) : Activation by bacterial enzymes can lead to ROS production, which damages cellular components .
- Receptor Modulation : Interaction with specific receptors may alter cellular signaling pathways.
Case Studies and Experimental Findings
Several studies have examined the biological activity of related compounds:
- Antimicrobial Efficacy : A series of experiments demonstrated that trifluoromethyl-substituted nicotinic acids exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- In Vivo Studies : Animal models treated with isonicotinic acid derivatives showed promising results in reducing bacterial load in Mtb infections, highlighting the therapeutic potential of such compounds .
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Potentially high | Enzyme inhibition, ROS generation |
| Isoniazid | High | Inhibition of mycolic acid synthesis |
| Other Trifluoromethyl Nicotinic Acids | Variable | Enzyme inhibition, receptor modulation |
Q & A
Q. What synthetic routes are recommended for preparing 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid, and how can purity be optimized?
The synthesis of trifluoromethyl-substituted isonicotinic acid derivatives typically involves halogenation, methoxylation, and trifluoromethylation steps. A validated approach for analogous compounds (e.g., 3-chloro-5-(trifluoromethyl)benzoic acid) employs a reaction sequence starting with p-anisole, followed by N-chloroformamide-mediated chlorination and subsequent deprotection with trifluoroacetic acid . Purity optimization requires rigorous purification via recrystallization or column chromatography, with analytical validation using HPLC (>98% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its trifluoromethyl and chloro substituents, the compound may pose risks of skin/eye irritation and respiratory toxicity. Key precautions include:
Q. How can researchers verify the compound’s structural identity and purity?
Standard characterization methods include:
- NMR spectroscopy : To confirm the positions of methoxy, chloro, and trifluoromethyl groups.
- Mass spectrometry (MS) : For exact mass verification (e.g., molecular ion peaks matching theoretical values).
- High-performance liquid chromatography (HPLC) : To assess purity, with retention time compared to reference standards .
Advanced Research Questions
Q. How does the compound perform as a self-assembled monolayer (SAM) in perovskite solar cells, and what experimental parameters influence its efficacy?
In perovskite solar cells (PSCs), structurally similar derivatives (e.g., PyCA-3F) act as SAMs to enhance hole transport layer (HTL) performance. Key parameters include:
- Surface anchoring groups : Carboxylic acid groups in the compound bind to metal oxide substrates (e.g., ITO), improving charge extraction.
- Co-adsorption strategies : Combining with phosphonic acid derivatives (e.g., 2PACz) optimizes energy-level alignment and reduces recombination losses.
- Stability testing : Long-term device performance under thermal stress (85°C) and humidity (85% RH) should be evaluated using current density-voltage (J-V) curves and external quantum efficiency (EQE) measurements .
Q. What computational methods can predict the compound’s reactivity in catalytic or supramolecular applications?
Density functional theory (DFT) calculations are effective for modeling:
- Electron-withdrawing effects : The trifluoromethyl group’s impact on the aromatic ring’s electron density.
- Intermolecular interactions : Hydrogen bonding and π-π stacking tendencies with adjacent molecules.
- Reaction pathways : Predicting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Fukui indices or molecular electrostatic potential (MEP) maps .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or MS data (e.g., unexpected peaks or fragmentation patterns) may arise from:
- Isomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish regioisomers.
- Degradation products : Conduct accelerated stability studies (e.g., exposure to light/moisture) with LC-MS to identify decomposition pathways.
- Solvent artifacts : Ensure deuterated solvents are free from protonated contaminants .
Q. What strategies improve the compound’s stability in aqueous or protic environments?
- pH optimization : Maintain a neutral to slightly acidic pH to prevent hydrolysis of the methoxy group.
- Encapsulation : Use cyclodextrins or liposomes to shield reactive sites.
- Additives : Incorporate antioxidants (e.g., BHT) to mitigate radical-induced degradation .
Methodological Considerations
- Advanced analytical workflows : Pair LC-MS with ion mobility spectrometry (IMS) for high-resolution separation of structurally similar impurities .
- Device integration : For PSC applications, combine atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to correlate SAM morphology with device efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
